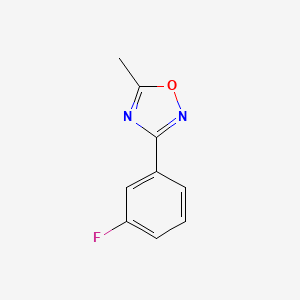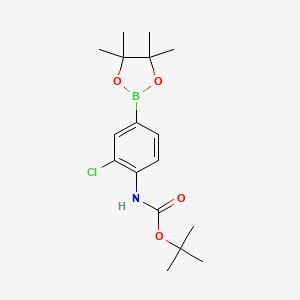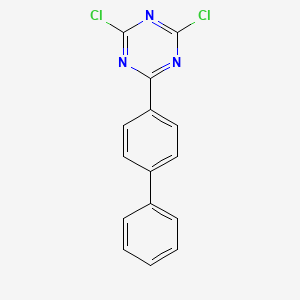
4-Fluoro-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative, characterized by a fluorine atom at the 4-position and an aldehyde group at the 3-position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde typically involves the functionalization of indazole derivatives. One common method includes the nitrosation of indoles in a slightly acidic environment, followed by oxidation to introduce the aldehyde group . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole, followed by reduction with RANEY® nickel or DIBAL .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Reduction: 4-Fluoro-1H-indazole-3-methanol.
Oxidation: 4-Fluoro-1H-indazole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, indazole derivatives are known to act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoro-1H-indazole: Lacks the aldehyde group at the 3-position.
1H-Indazole-3-carboxaldehyde: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further functionalization .
Eigenschaften
IUPAC Name |
4-fluoro-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGRCIRSHCFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625978 |
Source


|
| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-93-4 |
Source


|
| Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)









![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)
